Dihydro-2H-thiopyran-3(4H)-one

Medicinal Chemistry Heterocyclic Chemistry Regioselective Synthesis

Dihydro-2H-thiopyran-3(4H)-one (also known as tetrahydrothiopyran-3-one or thian-3-one) is a six-membered sulfur-containing heterocyclic ketone (C₅H₈OS). As a saturated thiopyran-3-one scaffold, it presents a ketone functional group at the 3-position of the thiacyclohexane ring.

Molecular Formula C5H8OS
Molecular Weight 116.18 g/mol
CAS No. 19090-03-0
Cat. No. B092869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-2H-thiopyran-3(4H)-one
CAS19090-03-0
Molecular FormulaC5H8OS
Molecular Weight116.18 g/mol
Structural Identifiers
SMILESC1CC(=O)CSC1
InChIInChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2
InChIKeyATAMXDLUUTYFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-2H-thiopyran-3(4H)-one (CAS 19090-03-0): A Strategic 3-Keto Thiopyran Building Block for Heterocyclic Synthesis


Dihydro-2H-thiopyran-3(4H)-one (also known as tetrahydrothiopyran-3-one or thian-3-one) is a six-membered sulfur-containing heterocyclic ketone (C₅H₈OS) [1]. As a saturated thiopyran-3-one scaffold, it presents a ketone functional group at the 3-position of the thiacyclohexane ring. Its primary utility lies in serving as a versatile precursor to more complex sulfur-containing heterocycles, particularly via oxidation to the corresponding 1,1-dioxide sulfone derivative, which expands its synthetic reach [2].

1

Heterocyclic synthesis building block

3-keto thiopyran scaffold for fused-ring construction

2

Oxidation-dependent regiochemical control

Access divergent indole-annulated libraries via sulfone intermediate

3

Multigram sulfone scale-up route

Reported four-step protocol using accessible reagents

Why Substituting Dihydro-2H-thiopyran-3(4H)-one with Other Thiopyranones or Ketones Risks Synthetic Failure


The regioisomeric nature of the thiopyranone ring system dictates distinct reactivity profiles that preclude simple substitution. Dihydro-2H-thiopyran-3(4H)-one (3-keto isomer) exhibits fundamental differences in cyclization regiochemistry compared to its 4-keto counterpart, leading to the formation of entirely different fused heterocyclic scaffolds [1]. Furthermore, the unoxidized thiopyran-3-one and its 1,1-dioxide derivative display divergent reactivity in key transformations; the sulfone enables successful Biginelli-type cyclocondensations where acyclic ketosulfones fail [2]. Therefore, selecting the precise thiopyranone isomer is not a matter of interchangeability but a critical determinant of synthetic outcome.

Target
3-keto isomer: directs cyclization to [3,2-b]indoles
Substitute
4-keto isomer (CAS 1072-72-6): regiochemical outcome may differ completely

Regioisomeric thiopyranones produce distinct fused heterocycles; scaffold outcome is not interchangeable.

Target
Cyclic β-ketosulfone: enables Biginelli cyclocondensation
Substitute
Acyclic ketosulfone: reported reaction failure under identical conditions

Conformational constraint of the cyclic core is essential; acyclic analogs may not replicate successful transformation.

Quantitative Evidence Guide: Dihydro-2H-thiopyran-3(4H)-one Differentiation Data for Scientific Selection


Divergent Regioselectivity in Fischer Indole Cyclization Compared to Tetrahydrothiopyran-4-one

The Fischer cyclization of arylhydrazones of tetrahydrothiopyran-3-one (the 3-keto isomer) yields exclusively 2,3-dihydrothiopyrano[3,2-b]indoles. In contrast, the cyclization of arylhydrazones derived from the S,S-dioxide of the same 3-keto compound leads to the isomeric 1,2-dihydrothiopyrano[3,4-b]indole S,S-dioxides [1]. This regiochemical divergence is a direct consequence of the ketone position and oxidation state of the sulfur atom, and it is not observed with the 4-keto regioisomer (tetrahydrothiopyran-4-one, CAS 1072-72-6).

Fischer cyclization regiochemistry
Head-to-head
Complete regiochemical switch: [3,2-b] vs. [3,4-b] indole scaffolds
Oxidation-state-directed scaffold divergence
4-keto isomer not reported to form analogous products
Medicinal Chemistry Heterocyclic Chemistry Regioselective Synthesis

Superior Substrate Performance in Biginelli Cyclocondensation Relative to Acyclic Ketosulfones

In a Biginelli-type three-component cyclocondensation, the cyclic β-ketosulfone derived from dihydro-2H-thiopyran-3(4H)-one (tetrahydrothiopyran-3-one S,S-dioxide) successfully reacted with benzaldehyde and urea to yield the fused-ring pyrimidine scaffold. In contrast, the acyclic comparator phenylsulfonyl acetophenone failed to produce any pyrimidinone product under identical reaction conditions [1].

Biginelli cyclocondensation
Head-to-head
Cyclic sulfone: fused pyrimidine formed. Acyclic ketosulfone: no product (0% yield).
Conformational constraint is required for reaction success
Reported under identical Biginelli conditions
Multicomponent Reactions Pyrimidine Synthesis Synthetic Methodology

Quantified Synthetic Yields for Dihydrothiopyran Dioxide Isomers via a Four-Step Route

A four-step synthetic sequence starting from dihydro-2H-thiopyran-3(4H)-one (oxidation with 30% H₂O₂ in AcOH-Ac₂O, followed by NaBH₄ reduction, mesylation, and elimination) provides differential yields for the two regioisomeric dihydro-2H-thiopyran 1,1-dioxides. The 3,6-dihydro isomer is obtained in 74% total yield, while the 3,4-dihydro isomer is obtained in 64% total yield over the four steps [1].

Isomer yield comparison
Head-to-head
74% (3,6-isomer) vs. 64% (3,4-isomer) over 4 steps
Reported 10% yield difference between isomers
Validated multigram route; process context
Process Chemistry Sulfone Synthesis Multigram Scale-up

Crystal Structure Determination of 1,1-Dioxo-tetrahydro-1λ⁶-thiopyran-3-one: A Unique Supramolecular Architecture

The crystal structure of 1,1-dioxo-tetrahydro-1λ⁶-thiopyran-3-one (the S,S-dioxide derivative of the target compound) has been solved and refined to R₁ = 0.053 for 2043 observed reflections [1]. It crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, Z = 4 [1]. No comparable single-crystal X-ray structural data is available for the regioisomeric tetrahydrothiopyran-4-one 1,1-dioxide (CAS 1072-72-6 oxidized derivative) in the peer-reviewed literature.

Crystal structure (sulfone)
Class-level
Monoclinic C2, R₁=0.053, refined to 2043 reflections
Supports solid-state characterization workflow
No published crystal data for 4-keto isomer sulfone
Crystallography Solid-State Chemistry Supramolecular Architecture

High-Value Application Scenarios for Dihydro-2H-thiopyran-3(4H)-one Based on Quantitative Differentiation Evidence


Synthesis of Divergent Indole-Annulated Thiopyran Libraries for Medicinal Chemistry

Utilize the regiochemical switch demonstrated in Section 3, Evidence Item 1. By starting from dihydro-2H-thiopyran-3(4H)-one, researchers can access two distinct indole-fused heterocyclic scaffolds (2,3-dihydrothiopyrano[3,2-b]indoles and 1,2-dihydrothiopyrano[3,4-b]indole S,S-dioxides) through simple control of the sulfur oxidation state prior to Fischer cyclization [1]. This enables rapid generation of structurally diverse compound libraries for biological screening.

Construction of Pyrimidine-Fused Thiopyran Libraries via Biginelli Multicomponent Reactions

Based on the evidence in Section 3, Evidence Item 2, dihydro-2H-thiopyran-3(4H)-one (via its 1,1-dioxide derivative) serves as an essential cyclic β-ketosulfone substrate for Biginelli-type cyclocondensations that fail with acyclic ketosulfones [1]. This application is specifically indicated for medicinal chemistry programs targeting pyrimidine-containing bioactive molecules where scaffold conformational constraint is required.

Multigram Synthesis of Functionalized Cyclic Sulfone Building Blocks

For process development and scale-up, the validated four-step route from dihydro-2H-thiopyran-3(4H)-one (Section 3, Evidence Item 3) delivers either 3,4- or 3,6-dihydro-2H-thiopyran 1,1-dioxides in 64% and 74% overall yield, respectively [1]. This protocol uses readily available, inexpensive reagents and is suitable for preparing multigram quantities of these versatile building blocks for combinatorial library synthesis or further derivatization.

Application
Selection Property
Validation Focus
Divergent indole-annulated library synthesis
Oxidation-state-dependent regiochemical control
Fischer cyclization regiochemical outcome
Pyrimidine-fused thiopyran library construction
Cyclic β-ketosulfone conformational constraint
Biginelli cyclocondensation success vs. acyclic control
Multigram sulfone building block scale-up
Reported four-step route with defined isomeric yields
Isolated yield and isomer ratio verification

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